Alpha-Synuclein Binding Affinity: Propargyl-Thiophene Thiourea vs. Allyl-Thiophene Thiourea
In a direct comparative study, the propargyl-substituted thiourea derivative (target compound) demonstrated significantly stronger binding to human alpha-synuclein than its allyl-substituted analog [1]. The target compound exhibited a binding affinity (Ki) of 32.1 nM, whereas the allyl analog showed a Ki of >10 µM under identical assay conditions. This ~312-fold increase in affinity highlights the critical role of the terminal alkyne in target engagement.
| Evidence Dimension | Binding Affinity (Ki) to Human Alpha-Synuclein |
|---|---|
| Target Compound Data | Ki = 32.1 nM |
| Comparator Or Baseline | Allyl analog (N-(allylcarbamothioyl)thiophene-2-carboxamide): Ki > 10 µM |
| Quantified Difference | >312-fold lower Ki (higher affinity) for target compound |
| Conditions | Recombinant human alpha-synuclein expressed in E. coli BL21 (DE3); Thioflavin T fluorescence assay; 1 hr incubation |
Why This Matters
For researchers targeting alpha-synuclein aggregation in Parkinson's disease or related synucleinopathies, this compound provides a >300-fold advantage in binding affinity over the closest unsaturated analog, directly influencing assay sensitivity and potential therapeutic development.
- [1] BindingDB. BDBM50389294: Binding affinity to human alpha-synuclein expressed in Escherichia coli BL21 (DE3) cells. View Source
